molecular formula C20H23NO4 B3011351 (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one CAS No. 896858-57-4

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B3011351
CAS No.: 896858-57-4
M. Wt: 341.407
InChI Key: HHAHMZQUSFDEST-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the exocyclic double bond. Key structural features include:

  • A benzofuran-3(2H)-one core substituted at positions 2 and 5.
  • A butyl(methyl)aminomethyl group at position 7, which may enhance solubility and receptor interactions.
  • A hydroxyl group at position 6, enabling hydrogen bonding.

Properties

IUPAC Name

(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-5-10-21(3)12-16-17(22)9-8-15-19(23)18(25-20(15)16)11-14-7-6-13(2)24-14/h6-9,11,22H,4-5,10,12H2,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAHMZQUSFDEST-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(O3)C)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(O3)C)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The compound features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific structural elements include:

  • A butyl(methyl)amino group
  • A hydroxyl group at position 6
  • A furan derivative at position 2

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted the ability of certain benzofuran derivatives to induce apoptosis and inhibit cell proliferation in leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxic Effects of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AK562 (Leukemia)12.5ROS generation
Compound BMCF7 (Breast Cancer)15.0Apoptosis induction
(Z)-7...TBDTBDTBD

Anti-inflammatory Activity

Benzofuran derivatives are also recognized for their anti-inflammatory properties. A related compound was shown to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro. This suggests that (Z)-7... may similarly exert anti-inflammatory effects through inhibition of the NF-kB pathway .

Antioxidant Activity

The antioxidant capabilities of benzofurans have been extensively studied, with evidence suggesting that these compounds can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

The mechanisms through which (Z)-7... exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound may interfere with pathways such as NF-kB and MAPK, which are critical in inflammation and cancer cell survival.

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives. Notably:

  • Study on Apoptosis Induction : A recent study demonstrated that a structurally similar benzofuran derivative induced apoptosis in K562 cells via ROS-mediated pathways, leading to caspase activation .
  • Anti-inflammatory Effects : Another investigation reported that a benzofuran derivative significantly inhibited NO production in macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the potential of benzofuran derivatives, including the compound , as anti-inflammatory agents. For instance, compounds related to benzofuran-3(2H)-one have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory mediators such as tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8) in various models of osteoarthritis .

Case Study: Osteoarthritis Management

A study investigated a new benzofuran-pyrazole-pyridine-based compound that exhibited multifunctional activity as an anti-osteoarthritic candidate. This compound was shown to inhibit several inflammatory mediators in osteoarthritis rats, suggesting that similar derivatives could be effective in managing chronic inflammatory conditions .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on alkaline phosphatases (APs). Research indicates that certain benzofuran derivatives possess potent inhibitory activity against APs, which are crucial in various biological processes including bone mineralization and metabolism .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that modifications in the substituents of benzofuran derivatives significantly affect their inhibitory potency against APs. The study identified specific analogs that exhibit high inhibitory potential through non-competitive pathways .

Synthetic Methodologies

The synthesis of benzofuran derivatives is a vital aspect of their application in drug development. Various synthetic strategies have been explored to create functionalized benzofurans that enhance their biological activity.

Microwave-Assisted Synthesis

Recent advancements include the use of microwave irradiation for the solventless condensation of benzofuran with α,β-dicarbonyl compounds under clay catalysis. This method not only improves yield but also simplifies the synthesis process, making it more environmentally friendly .

Direct Catalytic Asymmetric Addition

Another innovative approach involves a copper-catalyzed enantioselective conjugate addition of benzofuran-3(2H)-ones to α,β-unsaturated thioamides. This method allows for the production of chiral compounds with potential pharmaceutical applications .

Summary of Applications

Application AreaDescriptionKey Findings
Anti-inflammatoryManagement of chronic inflammatory diseases like osteoarthritisSignificant inhibition of TNF and ILs; multifunctional activity observed in animal models
Enzyme inhibitionInhibition of alkaline phosphatasesHigh potency observed; structure modifications enhance efficacy
Synthetic methodologiesInnovative synthesis techniques for developing new derivativesMicrowave-assisted synthesis improves yield; copper-catalyzed methods enable chiral compound creation

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituents:

Compound ID Substituent at Position 2 Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target 5-Methylfuran-2-yl Butyl(methyl)aminomethyl Not provided Not provided Hypothesized enhanced solubility due to tertiary amine
2-Fluorobenzylidene Dimethylaminomethyl C₁₉H₁₈FNO₃ 327.36 Fluorine enhances metabolic stability; moderate logP (~2.8)
4-Methoxybenzylidene Methyl C₁₇H₁₄O₄ 282.30 Methoxy group increases lipophilicity; potential antioxidant activity
2-Chlorophenyl Bis(2-methoxyethyl)aminomethyl C₂₂H₂₅ClN₂O₅ 456.90 Chlorine improves binding affinity; polar side chain enhances aqueous solubility
3-Methylphenyl 4-(2-Hydroxyethyl)piperazinylmethyl C₂₄H₂₇N₃O₄ 421.49 Piperazine moiety facilitates CNS penetration; hydroxyl group aids in derivatization
6-Bromo-4H-1,3-benzodioxin-8-yl Butyl(methyl)aminomethyl Not fully resolved Not provided Bromine and benzodioxin groups may confer halogen bonding and electron-deficient π-systems

Key Comparative Findings

Substituent Effects on Solubility and LogP
  • The butyl(methyl)aminomethyl group in the target compound and likely improves solubility compared to the dimethylaminomethyl group in , as longer alkyl chains reduce crystallinity .
  • ’s methoxybenzylidene substituent increases logP (predicted ~3.1), whereas the target compound’s furan group may lower logP due to polarity, enhancing bioavailability .
Bioactivity and Binding Interactions
  • Halogenated analogs () exhibit stronger binding to hydrophobic pockets in enzymes or receptors due to halogen bonding (e.g., fluorine in , chlorine in ) .

Q & A

Q. What safety protocols are critical when handling this compound during synthesis and biological testing?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, chloroform).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Refer to SDS for ecotoxicity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.